molecular formula C19H16N6OS B2863369 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1796947-00-6

2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No. B2863369
CAS RN: 1796947-00-6
M. Wt: 376.44
InChI Key: FXVUYCQMFQQRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, also known as PTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. PTAP is a small molecule inhibitor that has been studied for its ability to target specific enzymes and proteins involved in various biological processes.

Mechanism Of Action

2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide works by inhibiting the activity of specific enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of kinases such as VEGFR-2, c-Met, and Axl, which are involved in angiogenesis and cell proliferation. 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects
2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has also been shown to inhibit angiogenesis and reduce inflammation. In addition, 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has also been shown to have a high affinity for its target enzymes and proteins. However, 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in certain experiments. In addition, 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can be expensive to synthesize, which can limit its availability for research.

Future Directions

There are several future directions for research on 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide. One area of research is to further study the mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide and its effects on specific enzymes and proteins. Another area of research is to study the potential use of 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide in combination with other drugs for the treatment of diseases such as cancer. Additionally, research can be conducted to optimize the synthesis method of 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide and to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 2-(1H-pyrazol-1-yl)acetic acid by reacting 1H-pyrazole with chloroacetic acid in the presence of a base. The resulting product is then reacted with 4-(2-aminothiazol-4-yl)phenol in the presence of a coupling agent to form 2-(1H-pyrazol-1-yl)-N-(4-(2-hydroxyphenyl)thiazol-4-yl)acetamide. The final step involves the reaction of the intermediate product with 3-chloropyridine-2-amine in the presence of a base to form 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to inhibit various enzymes and proteins that are involved in biological processes such as cell proliferation, angiogenesis, and inflammation. 2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

2-pyrazol-1-yl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-18(12-25-10-2-9-21-25)22-15-6-4-14(5-7-15)17-13-27-19(24-17)23-16-3-1-8-20-11-16/h1-11,13H,12H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVUYCQMFQQRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

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